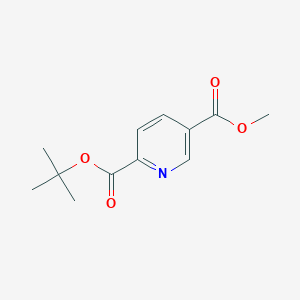

6-tert-ブトキシカルボニルニコチン酸メチル

概要

説明

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl and methyl groups attached to the pyridine ring along with two ester functional groups.

科学的研究の応用

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

Target of Action

Methyl 6-tert-butoxycarbonylnicotinate, similar to other nicotinic acid derivatives, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the transmission of signals in the nervous system.

Mode of Action

Methyl 6-tert-butoxycarbonylnicotinate acts as an agonist at the nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of events that result in the transmission of signals across neurons .

Biochemical Pathways

These include the cholinergic pathways, which are involved in a wide range of physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

It is known that similar compounds, such as nicotine, are rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Methyl 6-tert-butoxycarbonylnicotinate’s action are likely to be similar to those of other nicotinic acid derivatives. This includes the stimulation of neurons, leading to increased signal transmission, and potentially a range of physiological effects depending on the specific neurons and pathways involved .

準備方法

The synthesis of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate typically involves the esterification of 2,5-pyridinedicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

化学反応の分析

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

類似化合物との比較

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate can be compared with other similar compounds such as:

2,6-Di-tert-butyl-4-methylpyridine: This compound has similar steric hindrance due to the tert-butyl groups but lacks the ester functional groups.

Dimethyl 2,5-pyridinedicarboxylate: This compound has two methyl ester groups but lacks the tert-butyl group, making it less sterically hindered.

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate: This compound has a similar structure but contains an imidazole ring instead of a pyridine ring.

These comparisons highlight the unique structural features and potential reactivity of 2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate.

生物活性

Overview

2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate (CAS No. 177760-48-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes tert-butyl and methyl substituents on the pyridine ring, contributing to its reactivity and biological interactions.

Chemical Structure

The molecular formula for 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate is . Its structure can be represented as follows:

Pharmacological Properties

Research indicates that compounds within the pyridine class often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biological activity of 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate has been explored in various studies.

Anticancer Activity

One of the most significant areas of research involves the compound's potential as an anticancer agent. A study conducted on related pyridine derivatives demonstrated that certain structural modifications can enhance antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 25 to 440 nM against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | L1210 | 300 |

| Compound B | CEM | 200 |

| Compound C | HeLa | 150 |

The mechanism of action for 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate appears to involve the inhibition of tubulin polymerization, which is critical for cell division. This action leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. The interaction with enzymes can lead to significant therapeutic effects in various diseases. For example, studies have shown that related compounds can inhibit enzymes involved in inflammatory pathways or metabolic processes .

Case Studies

- Antitumor Activity : In a study assessing the effects of various pyridine derivatives on cancer cells, it was found that a compound structurally related to 2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate exhibited significant growth inhibition in vitro. The results indicated that this compound could selectively induce apoptosis in tumor cells while sparing normal cells .

- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory potential of similar pyridine derivatives. These compounds demonstrated a capacity to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

特性

IUPAC Name |

2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENRSFSQPOSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。